molecular formula C6H7IO2 B153914 (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene CAS No. 138769-92-3

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene

Cat. No.: B153914
CAS No.: 138769-92-3
M. Wt: 238.02 g/mol
InChI Key: PGCYZXIWKRRLCW-NTSWFWBYSA-N
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Description

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene is an organic compound characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene typically involves the dihydroxylation of an appropriate precursor, such as an iodobenzene derivative. One common method is the Sharpless asymmetric dihydroxylation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand, such as (DHQ)2PHAL, in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a dihydroxybenzene derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxybenzene derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.

Scientific Research Applications

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydrofluorobenzene
  • (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydrochlorobenzene
  • (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydrobromobenzene

Uniqueness

The presence of the iodine atom in (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene distinguishes it from its fluorine, chlorine, and bromine analogs. Iodine’s larger atomic size and different electronic properties can result in unique reactivity and interactions, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

(1S,2S)-3-iodocyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYZXIWKRRLCW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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